2-oxo-N-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide - 338754-70-4

2-oxo-N-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Catalog Number: EVT-3145167
CAS Number: 338754-70-4
Molecular Formula: C20H15F3N2O2
Molecular Weight: 372.347
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of quinoline-3-carboxamides can be achieved through various methods, with a common approach involving the reaction of a quinoline-3-carboxylic acid or its ester derivative with an appropriate amine. For example, Laquinimod, a quinoline-3-carboxamide investigated for the treatment of multiple sclerosis, is synthesized by reacting the corresponding ethyl ester with N-ethylaniline [].

Molecular Structure Analysis

The molecular structure of quinoline-3-carboxamides typically consists of a planar or near-planar quinoline ring system with the carboxamide side chain extending outwards. The conformation of the side chain and the overall molecular geometry can be influenced by factors such as steric hindrance, hydrogen bonding, and the nature of substituents on the quinoline ring. For instance, in Laquinimod, steric interactions between the carboxamide substituents and the quinoline ring influence the strength of intramolecular hydrogen bonding, leading to different conformations in polar and nonpolar solvents [].

Chemical Reactions Analysis

Quinoline-3-carboxamides can undergo a variety of chemical reactions, including hydrolysis, aminolysis, and reactions with electrophiles. The reactivity of these compounds is often influenced by the presence of the enol tautomer, which can participate in reactions such as ketene formation [].

Mechanism of Action

The mechanism of action of quinoline-3-carboxamides varies depending on the specific compound and its biological target. Some quinoline-3-carboxamides, such as Tasquinimod, have been shown to exhibit anti-angiogenic activity by modulating the expression of genes involved in angiogenesis, including thrombospondin-1 (TSP1) [].

Applications
  • Anti-cancer agents: Tasquinimod, a second-generation oral quinoline-3-carboxamide analogue, is currently in phase III clinical trials for the treatment of metastatic prostate cancer []. It exerts its anti-tumor activity by inhibiting tumor angiogenesis, potentially through the upregulation of TSP1 and downregulation of HIF-1α and VEGF [].

  • Treatment of autoimmune diseases: Laquinimod, another quinoline-3-carboxamide, is being investigated for its potential in treating multiple sclerosis. Its mechanism of action is not fully understood but is thought to involve immunomodulatory effects [].

N-Ethyl-4-Hydroxyl-1-Methyl-5-(Methyl(2,3,4,5,6-Pentahydroxyhexyl)Amino)-2-Oxo-N-Phenyl-1,2-Dihydroquinoline-3-Carboxamide

Relevance: This compound shares the core structure of a quinoline-3-carboxamide with 2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide. Both compounds feature a carboxamide group directly attached to the quinoline/pyridine ring system at the 3-position. This structural similarity suggests they may share similar binding properties or interact with related biological targets. []

5-chloro-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide

Relevance: Both this compound and 2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide belong to the quinoline-3-carboxamide class. They share a nearly identical core structure, differing only in the substituents on the quinoline ring. This structural similarity makes them potentially valuable for comparative studies on structure-activity relationships within this chemical class. [, ]

4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide (Tasquinimod)

Compound Description: Tasquinimod is a second-generation quinoline-3-carboxamide analogue currently in phase III clinical trials for metastatic prostate cancer treatment. It exhibits anti-tumor activity by inhibiting angiogenesis. []

Relevance: This compound bears a strong structural resemblance to 2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide. They both belong to the same quinoline-3-carboxamide class and possess a trifluoromethylphenyl group. The key difference lies in the attachment point of this group, which is on the carboxamide nitrogen in Tasquinimod and on the pyridine nitrogen in 2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide. This close structural similarity suggests that they may exhibit overlapping biological activities or interact with similar targets, making Tasquinimod a valuable reference point for understanding the potential of 2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide. []

Deuterium-enriched 4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[(4-trifluoromethyl)-phenyl]-1,2-dihydroquinoline-3-carboxamide (Deuterated Tasquinimod)

Compound Description: This compound is a deuterium-enriched version of Tasquinimod, designed to modify its pharmacokinetic properties. It shows promise in treating malignant hyperproliferative disorders and autoimmune diseases. []

Relevance: Being a derivative of Tasquinimod, this compound also shares structural similarities with 2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide. The presence of deuterium instead of hydrogen at specific positions may lead to altered metabolic stability or binding affinity, offering insights into the impact of isotopic substitution on the biological activity of these compounds. []

Properties

CAS Number

338754-70-4

Product Name

2-oxo-N-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

IUPAC Name

2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

Molecular Formula

C20H15F3N2O2

Molecular Weight

372.347

InChI

InChI=1S/C20H15F3N2O2/c21-20(22,23)15-7-4-6-14(12-15)13-25-11-5-10-17(19(25)27)18(26)24-16-8-2-1-3-9-16/h1-12H,13H2,(H,24,26)

InChI Key

YIOOBFJEKRHVCB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.